Coumarin-7-pinacolboronate
Description
Significance of Boronate-Based Probes in Chemical Biology and Redox Signaling
Boronate-based probes have emerged as indispensable tools in the fields of chemical biology and redox signaling. nih.gov Their unique reactivity allows for the selective detection and quantification of specific biological oxidants, such as hydrogen peroxide (H₂O₂), peroxynitrite, and hypochlorous acid. nih.govacs.org This selectivity is a primary challenge in designing bioimaging tools, and synthetic small-molecule probes like boronates offer a significant advantage over larger protein-based sensors as they can be used across various models without extensive sample manipulation. acs.org
The fundamental mechanism of these probes involves the oxidative deboronation of an aryl boronate to a more fluorescent phenolic product. nih.govresearchgate.net This reaction provides a "turn-on" fluorescent signal, meaning the probe is weakly fluorescent until it reacts with its target analyte, leading to a significant increase in fluorescence. nih.gov This characteristic is highly desirable for biological imaging as it minimizes background noise and enhances sensitivity. nih.gov
Boronate probes have been instrumental in advancing our understanding of redox signaling, the process by which cells use reactive oxygen species as signaling molecules. acs.org By enabling the visualization of H₂O₂ and other ROS in living cells with high spatial and temporal resolution, these probes have helped to elucidate the roles of these molecules in both normal physiological processes and pathological conditions. acs.orgbuffalo.edu
Historical Context and Evolution of Coumarin-Derived Fluorescent Sensors for Biological Analytes
The use of coumarin (B35378) derivatives as fluorescent sensors has a rich history, owing to their favorable photophysical properties. nih.govacs.org Coumarins, a class of compounds containing a 2H-chromen-2-one scaffold, are known for their high fluorescence quantum yields, excellent photostability, and good biocompatibility. nih.govacs.org
Initially, coumarin-based sensors were developed for a wide range of analytes, including metal ions. ingentaconnect.com The structural flexibility of the coumarin scaffold allows for the incorporation of various recognition moieties, enabling the design of sensors for specific targets. nih.govacs.org
The development of boronate-based probes for H₂O₂ detection in the early 2000s marked a significant milestone. nih.gov Researchers harnessed the boronate oxidation reaction as a trigger for a selective fluorescent response to H₂O₂ in biological environments. nih.gov This led to the creation of a diverse palette of boronate-based fluorescent probes with varying excitation and emission wavelengths. nih.gov
The fusion of the coumarin fluorophore with the boronate functional group led to the development of probes like Coumarin-7-pinacolboronate (CBE). cvmh.frbiomol.com This combination leverages the excellent fluorescent properties of coumarin with the selective reactivity of the boronate group, resulting in a powerful tool for detecting reactive oxygen species. cvmh.frbiomol.com
Overview of Current Research Trajectories for this compound
Current research involving this compound is focused on several key areas. A primary application is the real-time monitoring and imaging of reactive oxygen species in living cells and organisms. acs.orgbuffalo.edu Scientists are utilizing CBE and similar probes to investigate the role of oxidative stress in a variety of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. buffalo.edu
A significant area of investigation is the use of these probes to understand the intricate mechanisms of redox signaling. acs.org By tracking the production of specific ROS within different subcellular compartments, researchers can gain insights into the complex signaling pathways that govern cellular function. acs.org
Furthermore, theoretical studies are being conducted to understand the detailed chemical reaction mechanisms between this compound and various reactive oxygen species. medchemexpress.com These studies aim to refine the design of future probes with even greater selectivity and sensitivity.
Recent research has also explored the use of boronate probes to track isotopically labeled oxidants. researchgate.net This innovative approach allows for the precise identification of the specific oxidants being produced in biological systems, providing a deeper understanding of the chemical processes involved. researchgate.net
Interactive Data Tables
Below are tables summarizing key information about this compound and related compounds.
Table 1: Properties of this compound
| Property | Value | Reference |
| Alternate Names | CBE; CBA pinacolate ester | scbt.com |
| CAS Number | 190788-61-5 | scbt.com |
| Molecular Formula | C₁₅H₁₇BO₄ | scbt.com |
| Molecular Weight | 272.10 g/mol | scbt.com |
| Application | Fluorescent probe for ROS | scbt.comcvmh.fr |
Table 2: Fluorescent Properties of this compound Reaction
| Property | Wavelength | Reference |
| Excitation Maximum (of product) | 332 nm | cvmh.frbiomol.com |
| Emission Maximum (of product) | 470 nm | cvmh.fr |
Structure
2D Structure
Properties
IUPAC Name |
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BO4/c1-14(2)15(3,4)20-16(19-14)11-7-5-10-6-8-13(17)18-12(10)9-11/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNRAQZLNMHAOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=CC(=O)O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675779 | |
| Record name | 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190788-61-5 | |
| Record name | 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Chemical Derivatization of Coumarin 7 Pinacolboronate
Advanced Synthetic Approaches to the Coumarin-7-pinacolboronate Scaffold
The synthesis of the coumarin (B35378) core and its subsequent functionalization are critical steps in producing this compound. Modern synthetic strategies focus on efficiency, selectivity, and the ability to introduce diverse functionalities.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Variations)
Palladium-catalyzed cross-coupling reactions, especially the Suzuki-Miyaura reaction, are powerful tools for constructing the carbon-carbon bonds necessary for synthesizing complex coumarin derivatives. acs.orgnih.govpreprints.org These reactions typically involve the coupling of an organoboron compound (like a boronic acid or its ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. nih.govpreprints.orgnih.gov
For the synthesis of coumarin scaffolds, variations of the Suzuki-Miyaura reaction can be employed to introduce aryl or other substituents at specific positions on the coumarin ring. acs.orgacs.org For instance, a 7-halocoumarin or 7-triflyloxycoumarin could be coupled with an appropriate boronic acid to build the core structure, which can then be further modified to include the pinacolboronate at the desired position. nih.govtugraz.at The choice of catalyst, ligands, base, and solvent system is crucial for achieving high yields and selectivity. preprints.orgnih.gov Common catalysts include Pd(PPh₃)₄ and Pd(dppf)Cl₂, while bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently used. nih.govmdpi.com
Table 1: Examples of Palladium Catalysts and Conditions for Suzuki-Miyaura Reactions in Coumarin Synthesis
| Catalyst | Ligand (if applicable) | Base | Solvent | Temperature (°C) | Reference |
| Pd(PPh₃)₄ | - | Cs₂CO₃ | Toluene | Not specified | nih.gov |
| Pd(dppf)₂Cl₂ | - | Not specified | Not specified | Not specified | nih.gov |
| Pd(OAc)₂ | SPhos | Not specified | Not specified | Not specified | nih.gov |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | 80 | preprints.org |
| Pd(OAc)₂ | - | K₂CO₃ | ChCl/Gly NaDES | 90 | mdpi.com |
| PdCl₂(PPh₃)₂ | - | K₂CO₃ | THF/H₂O | Room Temp | tugraz.at |
Intramolecular Cyclization and Annulation Strategies for Coumarin Formation
Intramolecular cyclization reactions are fundamental to the formation of the coumarin's heterocyclic ring system. mdpi.comorganic-chemistry.org Classic methods like the Pechmann condensation, Perkin reaction, and Knoevenagel condensation remain widely used. mdpi.comorganic-chemistry.orgmdpi.com The Pechmann condensation, for example, involves the reaction of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst to form the coumarin ring. mdpi.com
More contemporary approaches utilize transition-metal catalysis to achieve intramolecular cyclization. For instance, gold(I)-catalyzed intramolecular hydroarylation of phenol-derived propiolates provides an efficient route to coumarins. organic-chemistry.org Palladium-catalyzed intramolecular oxidative cyclocarbonylation of terminal alkenes coupled with phenols is another atom-economical method. mdpi.com These modern strategies often offer milder reaction conditions and greater functional group tolerance compared to traditional methods. organic-chemistry.orgmdpi.com
Microwave-Assisted and Flow Chemistry Protocols for Efficient Synthesis
To enhance reaction efficiency, reduce reaction times, and improve yields, microwave-assisted synthesis and flow chemistry protocols have been increasingly adopted for coumarin synthesis. mdpi.combeilstein-journals.orgresearchgate.net
Microwave-assisted synthesis utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly shorter reaction times and improved yields compared to conventional heating. mdpi.comrasayanjournal.co.inrsc.org For example, the Pechmann condensation can be carried out under solvent-free conditions using a catalyst like FeF₃ or SnCl₂·2H₂O with microwave irradiation, providing coumarin derivatives in good yields within minutes. mdpi.comrasayanjournal.co.in
Flow chemistry involves pumping reagents through a heated reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. beilstein-journals.org This technology enables scalable and safer synthesis, particularly for reactions that are exothermic or require harsh conditions. A flow procedure for the Perkin synthesis of coumarin has been reported, where salicylaldehyde (B1680747) and a solution of potassium acetate (B1210297) and acetic acid in acetic anhydride (B1165640) are pumped through heated tube reactors. beilstein-journals.org
Rational Design and Functionalization of this compound Derivatives
The unique properties of this compound stem from the specific placement of the pinacolboronate group and the potential for further modification of the coumarin core.
Strategies for Introducing the Pinacolboronate Moiety at the C-7 Position
The introduction of a boronic acid or its pinacol (B44631) ester onto an aromatic ring can be achieved through several methods. A common and effective strategy is the palladium-catalyzed cross-coupling reaction of an aryl halide or triflate with bis(pinacolato)diboron (B136004) (B₂pin₂). In the context of this compound, this would typically involve a 7-halocoumarin (e.g., 7-bromocoumarin or 7-iodocoumarin) or a 7-triflyloxycoumarin as the starting material.
The reaction is catalyzed by a palladium complex, such as Pd(dppf)Cl₂, in the presence of a base like potassium acetate (KOAc). This method allows for the direct and selective installation of the pinacolboronate group at the C-7 position of the pre-formed coumarin scaffold.
Another approach involves the transformation of a hydroxyl group at the C-7 position. The phenol can be converted into a triflate, which then serves as a good leaving group for a subsequent palladium-catalyzed borylation reaction.
Modifications of the Coumarin Core for Tailored Reactivity and Photophysical Characteristics
The reactivity and photophysical properties, such as fluorescence, of coumarin derivatives are highly dependent on the substituents attached to the coumarin core. unica.itscielo.br Introducing electron-donating groups (EDGs) at the C-7 position and electron-withdrawing groups (EWGs) at the C-3 or C-4 positions can significantly influence the molecule's intramolecular charge transfer (ICT) characteristics, leading to changes in absorption and emission wavelengths, as well as fluorescence quantum yields. unica.it
For instance, the introduction of an amino or hydroxyl group at the C-7 position generally enhances fluorescence. core.ac.uk Conversely, modifying the C-3 and C-4 positions can also tune the photophysical properties. Expanding the π-electron system by adding aromatic rings can increase the fluorescence quantum yield. rsc.org The strategic modification of the coumarin core allows for the rational design of fluorescent probes with specific excitation and emission profiles tailored for particular applications. unica.itrsc.org
Approaches for Enhancing Solubility and Cellular Uptake of Boronate Probes
The practical application of boronate-based fluorescent probes like this compound in biological systems is often limited by their poor water solubility and inefficient cellular uptake. To overcome these challenges, several strategic chemical modifications are employed. These strategies primarily involve the introduction of functional groups that either increase the molecule's polarity or facilitate its transport across cellular membranes. nih.govresearchgate.net
One major approach is to enhance the hydrophilicity of the probe. This can be achieved by incorporating charged or highly polar moieties into the coumarin scaffold. For instance, the development of a water-soluble cationic boronate probe was accomplished by integrating a coumarin-imidazolium scaffold. researchgate.net Similarly, introducing amino acid moieties through click chemistry has been shown to significantly improve water solubility. rsc.org A study reported that integrating specific amino acids and triazole groups resulted in a probe with exceptional water solubility, functional in up to a 48% aqueous fraction. rsc.org Another strategy involves creating probes like 4‐[2‐(morpholin‐4‐yl)‐2‐oxoethyl]‐2‐oxo‐2H‐chromen‐7‐yl boronic acid (MpC-BA), which demonstrates better solubility in water compared to simpler coumarin boronates. researchgate.netresearchgate.net
Improving cellular uptake is another critical objective. Often, increased lipophilicity can enhance membrane permeability. The pinacol ester form of coumarin boronic acid is itself a strategy to increase lipophilicity and, consequently, cell permeability compared to the more polar boronic acid. researchgate.net Further modifications can target specific cellular compartments to enhance accumulation. A widely used method is to attach a triphenylphosphonium (TPP) cation to the probe. nih.gov The positive charge and lipophilic nature of the TPP group cause the probe to accumulate within mitochondria, driven by the organelle's large negative membrane potential. nih.gov Researchers have also explored linking the coumarin core to closo-1,2-carboranes, which are lipophilic boron clusters, to direct the probe to lipid droplets within cells. The choice of linker and terminal boron group has been shown to significantly influence intracellular localization, with polar boronic acid derivatives localizing in the endoplasmic reticulum and lipophilic carborane derivatives in lipid droplets.
| Esterification of Boronic Acid | Pinacol Ester | Enhance Stability & Cellular Uptake | The pinacol group protects the reactive boronic acid and increases lipophilicity, aiding membrane transport before intracellular hydrolysis. researchgate.net |
Rigorous Analytical Techniques for Synthetic Validation and Purity Assessment
The synthesis of this compound and its derivatives requires meticulous purification and characterization to ensure the compound's identity and purity, which are paramount for reliable biological experiments. A suite of complementary analytical techniques is employed for this purpose. preprints.org
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for structural elucidation. Both ¹H NMR and ¹³C NMR are used to confirm the covalent structure of the synthesized molecule. preprints.orgamazonaws.com ¹H NMR provides information on the number and environment of hydrogen atoms, while ¹³C NMR maps the carbon skeleton. The chemical shifts (δ), measured in parts per million (ppm), and coupling constants (J), in Hertz (Hz), allow for the precise assignment of each atom within the coumarin and pinacolboronate moieties, confirming that the synthesis yielded the correct product. preprints.orgamazonaws.com
Mass Spectrometry (MS) , often coupled with a separation technique like Liquid Chromatography (LC-MS), is essential for confirming the molecular weight and assessing the purity of the compound. preprints.org High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. mdpi.comrsc.org In a typical LC-MS analysis, a pure compound will show a single major peak in the chromatogram, and the corresponding mass spectrum will display a mass-to-charge ratio (m/z) that matches the theoretical molecular weight of this compound. preprints.orgrsc.org
Chromatographic Methods are fundamental for both purification and purity assessment. Flash column chromatography using silica (B1680970) gel is a standard method for purifying the crude product after synthesis. amazonaws.com Thin-Layer Chromatography (TLC) is used to monitor the progress of a reaction and to get a quick indication of product purity, often visualized under UV light. preprints.orgamazonaws.com
Other Spectroscopic Techniques such as Fourier-Transform Infrared Spectroscopy (FT-IR) can be used to identify the presence of key functional groups (e.g., C=O of the coumarin lactone, B-O bonds) through their characteristic vibration frequencies. preprints.org For crystalline products, X-ray crystallography provides unambiguous proof of structure by determining the precise spatial arrangement of atoms. preprints.org The purity of the final product is often stated as a percentage (e.g., ≥95% or ≥98%) based on the combined results of these analytical methods. cvmh.frvwr.com
Table 2: Analytical Techniques for Validation of this compound
| Analytical Technique | Purpose in Validation | Typical Data / Observation |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Structural Elucidation & Confirmation | Provides chemical shifts (ppm) and coupling constants (Hz) that confirm the specific arrangement of atoms in the molecule. preprints.orgamazonaws.com |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Purity Assessment & Molecular Weight Determination | A single dominant peak in the chromatogram indicates high purity; the mass spectrum confirms the expected molecular weight. preprints.orgrsc.org |
| Thin-Layer Chromatography (TLC) | Reaction Monitoring & Purity Check | A single spot on the TLC plate suggests a pure compound. amazonaws.com |
| Flash Column Chromatography | Purification | Separation of the desired product from unreacted starting materials and byproducts. amazonaws.com |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Functional Group Identification | Shows absorption bands corresponding to specific functional groups present in the molecule. preprints.org |
| High-Resolution Mass Spectrometry (HRMS) | Elemental Composition Confirmation | Provides a highly accurate mass measurement that validates the molecular formula. mdpi.comrsc.org |
Fundamental Mechanistic Investigations into Coumarin 7 Pinacolboronate Reactivity with Biological Oxidants
Elucidation of Oxidation Mechanisms with Reactive Oxygen Species (ROS)
The interaction of Coumarin-7-pinacolboronate with ROS is a cornerstone of its function as a chemical probe. nih.gov The subsequent sections detail the specific pathways initiated by different classes of ROS.
Peroxide-Initiated Reaction Pathways (e.g., Hydrogen Peroxide, Hydroperoxides)
Theoretical studies have shown that the reaction mechanisms of this compound are nearly identical for its reactions with hydrogen peroxide, hypochlorous acid, and peroxynitrite. medchemexpress.euthp.atcenmed.com However, the reaction rates can differ significantly. researchgate.net For instance, the reaction of boronate esters with hydrogen peroxide is considerably slower than with peroxynitrite. researchgate.net
The reaction between this compound and hydrogen peroxide (H₂O₂) is initiated by a nucleophilic attack. medchemexpress.eumedchemexpress.eu Specifically, the hydroperoxide anion (HOO⁻), the conjugate base of hydrogen peroxide, acts as the nucleophile. medchemexpress.eu The boron atom in this compound possesses an empty p-orbital, rendering it electrophilic and susceptible to attack by nucleophiles. researchgate.net This initial step results in the formation of a tetrahedral boronate intermediate, an adduct of the coumarin (B35378) probe and the hydroperoxide. medchemexpress.euresearchgate.net This process is a common feature in the reactions of boronate-based probes with various reactive oxygen species. researchgate.net
Following the formation of the tetrahedral intermediate, the reaction proceeds through the cleavage of the oxygen-oxygen (O-O) bond within the peroxide moiety. This cleavage is heterolytic, meaning the bonding electron pair is unevenly distributed between the two oxygen atoms. This step is crucial as it leads to a rearrangement process, often referred to as a 1,2-migration or an oxidative rearrangement. The aryl group (the coumarin structure) migrates from the boron atom to the adjacent oxygen atom. This rearrangement culminates in the formation of a borate (B1201080) ester and, upon hydrolysis, the final phenolic product, 7-hydroxycoumarin. amazonaws.com The formation of this highly fluorescent molecule is the basis for the "turn-on" fluorescence signal observed when this compound reacts with peroxides.
A significant finding from theoretical and experimental studies is the absence of radical intermediates in the primary reaction pathway between this compound and hydrogen peroxide. medchemexpress.euresearchgate.netamazonaws.com The reaction proceeds through the ionic, two-electron mechanism described above (nucleophilic attack and heterolytic cleavage). This is a critical distinction from other oxidation reactions that may involve one-electron transfer steps and the generation of free radicals. The non-radical nature of this pathway contributes to the specificity and clean conversion of the probe to its fluorescent product in the presence of peroxides.
Heterolytic O-O Bond Cleavage and Phenol (B47542) Formation
Hypohalous Acid-Mediated Oxidation Mechanisms (e.g., Hypochlorous Acid)
Hypochlorous acid (HOCl) is another potent biological oxidant that reacts readily with this compound. medchemexpress.euacs.org The reaction mechanism shares similarities with the peroxide pathway, involving a nucleophilic attack on the boron center. medchemexpress.euthp.atcenmed.com In this case, the hypochlorite (B82951) anion (OCl⁻) can act as the nucleophile. The reaction with hypochlorous acid is notably faster than with hydrogen peroxide. researchgate.net The oxidation of the carbon-boron bond by hypochlorite leads to the formation of the corresponding phenol, 7-hydroxycoumarin, which is a stable and fluorescent product. researchgate.netcaymanchem.com This efficient conversion makes this compound a sensitive probe for hypochlorous acid. acs.org
| Oxidant | Key Mechanistic Steps | Product | Relative Rate |
| Hydrogen Peroxide (H₂O₂) / Hydroperoxides (ROOH) | 1. Nucleophilic attack by HOO⁻/ROO⁻ on boron. 2. Formation of a tetrahedral boronate adduct. 3. Heterolytic O-O bond cleavage and aryl migration. 4. Hydrolysis to form the phenol. | 7-Hydroxycoumarin | Slower |
| Hypochlorous Acid (HOCl) | 1. Nucleophilic attack by OCl⁻ on boron. 2. Formation of an intermediate adduct. 3. Rapid oxidation and cleavage of the C-B bond. | 7-Hydroxycoumarin | Faster |
Analysis of Reaction Mechanisms with Reactive Nitrogen Species (RNS)
Reactive nitrogen species (RNS) represent another class of biologically important molecules that can react with this compound. Among the most significant RNS is peroxynitrite (ONOO⁻). nih.govacs.org The reaction of boronate compounds with peroxynitrite is remarkably fast, often several orders of magnitude faster than the reaction with hydrogen peroxide. researchgate.netacs.org
Peroxynitrite-Induced Oxidation Pathways
Peroxynitrite (ONOO⁻) is a potent biological oxidant implicated in a range of disease states. nih.gov The reaction between this compound and peroxynitrite is complex, involving multiple pathways and yielding distinct products.
Dual Pathways: Major Non-Radical and Minor Radical Contributions
The oxidation of this compound by peroxynitrite proceeds through two primary pathways: a major non-radical pathway and a minor radical pathway. nih.gov The initial step involves the nucleophilic addition of peroxynitrite to the electrophilic boron atom of the boronate ester, forming an unstable anionic adduct. nih.gov This intermediate can then decompose through two different routes.
The predominant pathway is a heterolytic cleavage of the O-O bond within the adduct, which is a non-radical process. nih.gov A smaller fraction of the reaction proceeds via homolytic cleavage of the same O-O bond, generating a caged radical pair and initiating the minor, radical pathway. nih.gov While spin-trapping experiments with other oxidants like hydrogen peroxide or hypochlorous acid have not shown radical intermediates, their detection during the reaction with peroxynitrite confirms this dual-pathway mechanism. nih.gov It is estimated that the minor radical pathway accounts for less than 15% of the total reaction. nih.gov
Formation of 7-Hydroxycoumarin as the Major Product
The primary and most abundant product of the reaction between this compound and peroxynitrite is 7-hydroxycoumarin. nih.govnih.gov This highly fluorescent molecule is the result of the major, non-radical oxidation pathway. nih.govnih.gov The formation of 7-hydroxycoumarin is stoichiometric, and its fluorescence provides a basis for the detection and quantification of peroxynitrite. nih.govresearchgate.netcaymanchem.com In addition to the major product, minor products specific to the peroxynitrite reaction, such as coumarin and 7-nitrocoumarin, are also formed. nih.gov
Stoichiometry and Reaction Kinetics with Biological Relevant Oxidants
The reaction of coumarin-7-boronic acid (the hydrolyzed form of the pinacol (B44631) ester) with peroxynitrite is rapid and stoichiometric. nih.govresearchgate.net The second-order rate constant for this reaction is approximately 1.0 x 10⁶ M⁻¹s⁻¹. nih.govresearchgate.netacs.org This high reactivity makes coumarin-based boronate probes effective for monitoring peroxynitrite generation in real-time. caymanchem.com
The reactivity of this compound has also been characterized with other biologically relevant oxidants. Theoretical calculations indicate that the chemical reaction mechanisms for its reactions with hydrogen peroxide, hypochlorous acid, peroxynitrite, and tyrosine hydroperoxide are nearly identical. researchgate.netresearchgate.netmedchemexpress.commedchemexpress.comresearchgate.net However, the reaction rates differ significantly. For instance, the rate constant for the reaction with hydrogen peroxide is much lower, around 1.67 ± 0.02 M⁻¹s⁻¹. acs.org
Table 1: Reaction Rate Constants of Boronate Derivatives with Biological Oxidants
| Boronate Derivative | Oxidant | Rate Constant (M⁻¹s⁻¹) |
|---|---|---|
| Coumarin-7-boronic acid | Peroxynitrite (ONOO⁻) | ~1.0 x 10⁶ nih.govresearchgate.netacs.org |
| AMBB | Peroxynitrite (ONOO⁻) | (1.0 ± 0.3) x 10⁶ acs.org |
| AMBB | Hypochlorous Acid (HOCl) | (1.6 ± 0.3) x 10⁴ acs.org |
AMBB: A boronate derivative of acetaminophen
Investigations into Nitroxyl (B88944) (HNO) Reactivity and Indirect Detection Schemes
Nitroxyl (HNO), the one-electron reduced and protonated form of nitric oxide, is an enigmatic reactive nitrogen species. nih.govnih.gov Boronate-based probes, including coumarin derivatives, have been instrumental in studying its reactivity. nih.gov Research has shown that nitroxyl can react with molecular oxygen under physiological pH to form peroxynitrite. nih.govnih.gov This reaction provides an indirect pathway for the detection of nitroxyl using this compound, as the probe reacts with the resulting peroxynitrite to produce the fluorescent 7-hydroxycoumarin. nih.gov
Application of Theoretical and Computational Chemistry in Mechanistic Studies
Theoretical and computational methods, particularly Density Functional Theory (DFT), have been invaluable in elucidating the intricate mechanisms of this compound's reactions.
Density Functional Theory (DFT) Calculations for Reaction Energy Profiles and Transition States
DFT calculations have been employed to model the reaction pathways of this compound with various reactive oxygen species. researchgate.netresearchgate.netresearchgate.net These theoretical studies have confirmed that the reaction mechanisms with hydrogen peroxide, hypochlorous acid, peroxynitrite, and tyrosine hydroperoxide are fundamentally similar. researchgate.netresearchgate.netresearchgate.net The calculations have been crucial in determining the reaction energy profiles, identifying transition states, and understanding the factors that influence the reaction rates with different oxidants. researchgate.netresearchgate.netresearchgate.net
For example, DFT calculations have helped to rationalize the significantly lower energy barrier for the reaction with peroxynitrite compared to hydrogen peroxide. researchgate.net Furthermore, these computational approaches have supported the experimental findings of a dual-pathway mechanism for the peroxynitrite reaction, providing insights into the energetics of both the major non-radical and minor radical pathways. nih.gov DFT has also been used to investigate the structures of intermediates and transition states in related chemical reactions, such as the Curtius rearrangement and palladium-catalyzed cross-coupling reactions. acs.orgscience.gov
Table 2: Mentioned Compounds
| Compound Name |
|---|
| 7-hydroxycoumarin |
| 7-nitrocoumarin |
| Acetaminophen |
| Coumarin |
| Coumarin-7-boronic acid |
| This compound |
| Hydrogen peroxide |
| Hypochlorous acid |
| Nitroxyl |
| Peroxynitrite |
Ab Initio and Molecular Dynamics Simulations of Probe-Analyte Interactions
Ab initio molecular dynamics (AIMD) is a powerful computational method that simulates the dynamic behavior of atoms and molecules by calculating the forces acting upon them directly from electronic structure theory, without reliance on pre-parameterized force fields. jics.org.brrub.de This "on-the-fly" approach provides a highly detailed view of molecular interactions and reaction trajectories.
Theoretical studies utilizing such computational methods have been employed to investigate the interaction between this compound (CBU) and various biologically relevant oxidants. researchgate.net Simulations focusing on the oxidation of CBU by species such as hydrogen peroxide (H₂O₂), hypochlorous acid (HOCl), peroxynitrite (ONOO⁻), and tyrosine hydroperoxide have revealed a consistent underlying reaction pathway. researchgate.netresearchgate.net A key finding from these simulations is that the fundamental chemical reaction mechanism is nearly identical for all the studied oxidants. researchgate.netmedchemexpress.com The process initiates with a nucleophilic reaction; for example, the hydroperoxide anion (HOO⁻), derived from hydrogen peroxide, attacks the boronate group to form a key intermediate. medchemexpress.com
Table 1: Summary of Simulated Probe-Analyte Interactions
| Analyte (Oxidant) | Key Mechanistic Finding from Simulation | Radical Intermediate Formation |
|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Nucleophilic attack by HOO⁻ initiates the reaction. medchemexpress.com | Not observed. researchgate.netresearchgate.net |
| Hypochlorous Acid (HOCl) | Follows a nearly identical chemical reaction mechanism to other oxidants. researchgate.netresearchgate.net | Not observed. researchgate.netresearchgate.net |
| Peroxynitrite (ONOO⁻) | Follows a nearly identical chemical reaction mechanism to other oxidants. researchgate.netresearchgate.net | Not observed. researchgate.netresearchgate.net |
| Tyrosine Hydroperoxide | Follows a nearly identical chemical reaction mechanism to other oxidants. researchgate.netresearchgate.net | Not observed. researchgate.netresearchgate.net |
Quantum Chemical Analysis of Electronic Structure and Reactivity Principles
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide profound insights into the electronic structure of this compound and the principles governing its reactivity. researchgate.net The core of the probe's function lies in the unique electronic properties of the boronic acid pinacol ester group attached to the coumarin scaffold.
The fundamental principle of reactivity involves the electrophilic nature of the boron atom, which possesses a vacant p-orbital. researchgate.net This makes it susceptible to nucleophilic attack by reactive oxygen species. researchgate.net The reaction is initiated when a nucleophilic oxygen atom from an oxidant like peroxynitrite or hydrogen peroxide attacks the boron atom, leading to the formation of an activated, unstable tetrahedral boronate intermediate. researchgate.net
Table 2: Comparative Reactivity of this compound with Oxidants
| Oxidant | Relative Reaction Rate | Mechanistic Notes | Final Product |
|---|---|---|---|
| Peroxynitrite (ONOO⁻) | Very Fast (k ≈ 1 x 10⁶ M⁻¹s⁻¹) researchgate.net | Nucleophilic attack by anionic ONOO⁻ is highly efficient. researchgate.net | 7-Hydroxycoumarin caymanchem.comglpbio.com |
| Hypochlorous Acid (HOCl) | Fast (k ≈ 1 x 10³ M⁻¹s⁻¹) researchgate.net | Reacts approximately 1,000 times faster than H₂O₂. researchgate.net | 7-Hydroxycoumarin caymanchem.comglpbio.com |
| Hydrogen Peroxide (H₂O₂) | Slow (k ≈ 1 M⁻¹s⁻¹) researchgate.net | Reaction with the neutral H₂O₂ molecule is kinetically less favorable. researchgate.net | 7-Hydroxycoumarin caymanchem.comglpbio.com |
Advanced Applications of Coumarin 7 Pinacolboronate in Biomedical Sensing and Imaging
Development as Fluorescent Probes for the Detection of Biological Oxidants
The core mechanism of Coumarin-7-pinacolboronate involves an oxidative deboronation process. nih.gov The boronate group reacts with nucleophilic two-electron oxidants, leading to the cleavage of the carbon-boron bond and the formation of 7-hydroxycoumarin, which exhibits strong fluorescence. nih.govthp.at Theoretical studies and experimental findings have shown that the chemical reaction mechanisms are nearly identical for the reactions of the probe with key biological oxidants like hydrogen peroxide, hypochlorous acid, and peroxynitrite. thp.atresearchgate.netresearchgate.net
Table 1: Reaction Summary of this compound
| Reactant | Oxidant | Product | Detection Method |
|---|---|---|---|
| This compound (Non-fluorescent) | Hydrogen Peroxide (H₂O₂), Peroxynitrite (ONOO⁻), Hypochlorous Acid (HOCl) | 7-hydroxycoumarin (Highly fluorescent) | Fluorescence Spectroscopy (λex ≈ 332-360 nm, λem ≈ 450-470 nm) medchemexpress.comnih.gov |
This compound and its hydrolyzed form, coumarin-7-boronic acid (CBA), have been effectively used for the real-time monitoring of oxidant formation in simplified, non-cellular environments. nih.gov These cell-free systems, often containing purified enzymes, allow researchers to study the direct kinetics and stoichiometry of the probe's reaction with specific oxidants without the complexity of a cellular environment. For instance, CBA was one of the first boronate-based probes to be applied for tracking the real-time generation of peroxynitrite in enzymatic systems. nih.gov This application is crucial for understanding the biochemical pathways that produce ROS. The probe's conversion to the fluorescent 7-hydroxycoumarin can be measured over time using fluorescence plate readers, providing kinetic data on enzyme activity and oxidant production. researchgate.net
A significant application of this compound is the visualization and quantification of oxidants within living cells. nih.gov Its ester form enhances cell permeability, allowing it to enter the intracellular space. researchgate.net Once inside, it can react with endogenous oxidants. This has been demonstrated in various cell lines, including RAW264.7 macrophages, which are often used to model inflammatory responses and associated oxidative stress. nih.govmdpi.com Upon reaction with intracellular ROS, the resulting fluorescence of 7-hydroxycoumarin allows for imaging via confocal fluorescence microscopy, providing spatial and temporal information about oxidative stress within different cellular compartments. nih.govrsc.org While the probe reacts with several oxidants, its application in cellular assays provides a valuable indicator of a general increase in oxidative stress. mdpi.com
Table 2: Examples of Cellular Systems for Oxidant Detection
| System | Target Oxidant(s) | Purpose | References |
|---|---|---|---|
| RAW264.7 Macrophages | Peroxynitrite, General ROS | Monitoring inflammatory response and oxidative stress. | nih.govmdpi.com |
| COS-7 Cells | Hydrogen Peroxide | Studying cellular H₂O₂ production. | researchgate.net |
| HeLa Cells | Hypochlorous Acid, Peroxynitrite | Imaging exogenous and endogenous oxidant generation. | researchgate.net |
The utility of boronate-containing fluorescent probes extends to in vivo applications, enabling the imaging of ROS in whole, living organisms. acs.org While specific studies focusing solely on this compound in vivo are emerging, the broader class of coumarin- and boronate-based probes has been successfully used in organisms like zebrafish to monitor fluctuations in oxidant levels during physiological or pathological processes. rsc.orgresearchgate.net These studies provide critical insights into the role of oxidative stress in development, disease progression, and injury in a complex biological system. rsc.org
Intracellular Visualization and Quantification in Living Cells
Assessment of Probe Specificity and Selectivity in Complex Biological Matrices
While this compound reacts with multiple oxidants, its specificity and selectivity can be assessed and leveraged based on kinetic differences and experimental design. nih.govresearchgate.net
The key to differentiating between various biological oxidants lies in the vastly different reaction rates of the boronate probe with each species. researchgate.netacs.org Boronates react with peroxynitrite and hypochlorous acid at rates that are several orders of magnitude faster than their reaction with hydrogen peroxide. researchgate.netresearchgate.netacs.org This kinetic profile means that under conditions where multiple oxidants may be present, the probe will preferentially react with peroxynitrite and hypochlorous acid.
Table 3: Reaction Rate Constants of Boronate Probes with Biological Oxidants
| Oxidant | Approximate Second-Order Rate Constant (M⁻¹s⁻¹) | References |
|---|---|---|
| Peroxynitrite (ONOO⁻) | ~1.0 x 10⁶ | researchgate.netacs.orgacs.org |
| Hypochlorous Acid (HOCl) | ~1.6 x 10⁴ | researchgate.netacs.org |
| Hydrogen Peroxide (H₂O₂) | ~1.7 | researchgate.netacs.org |
This dramatic difference in reactivity allows researchers to infer the likely dominant oxidant in a system based on the speed and magnitude of the fluorescence response, especially during short incubation times. researchgate.net
In complex biological matrices such as plasma, endogenous molecules can interfere with the probe's accuracy. acs.org For example, high concentrations of human serum albumin (HSA) have been shown to completely abolish the oxidation of boronate probes by hypochlorous acid, likely by outcompeting the probe for the oxidant. acs.org Similarly, antioxidants like uric acid can compete for oxidants, although its effect on peroxynitrite-mediated oxidation of boronates is minimal. acs.org
Strategies to mitigate these interferences include:
Kinetic Analysis: Focusing on the initial rates of reaction can help distinguish the rapid reaction with potent oxidants like peroxynitrite from slower, non-specific reactions. researchgate.net
Use of Scavengers: Employing specific enzyme inhibitors or oxidant scavengers can help identify the particular ROS responsible for the fluorescence signal. nih.gov
Complementary Analytical Techniques: To confirm the identity of the oxidant, fluorescence measurements can be supplemented with more definitive methods like High-Performance Liquid Chromatography (HPLC) or mass spectrometry. researchgate.netresearchgate.net These techniques can identify the specific, stable end-products formed from the reaction, providing unambiguous evidence of which oxidant was present. nih.gov For example, the reaction of CBA with peroxynitrite yields not only the major fluorescent product 7-hydroxycoumarin but also minor, specific products like 7-nitrocoumarin. nih.gov
By employing these strategies, researchers can enhance the specificity of this compound and use it as a powerful tool for investigating the complex roles of biological oxidants.
Differentiation of Oxidative Stress Markers
Design Principles for Next-Generation Coumarin-Boronate Fluorescent Sensors
The development of advanced fluorescent probes is crucial for visualizing and understanding complex biological processes at the molecular level. Coumarin-based boronate sensors, including this compound, are a significant class of these tools, prized for their utility in detecting reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) and peroxynitrite (ONOO⁻). rsc.orgresearchgate.netfrontiersin.org The design of these sensors is a sophisticated process focused on optimizing their performance for specific biological applications. This involves fine-tuning their photophysical characteristics, developing precise sensing mechanisms, and directing them to specific locations within the cell.
The effectiveness of a fluorescent probe is largely determined by its photophysical properties, primarily its fluorescence quantum yield (Φ) and Stokes shift. Quantum yield refers to the efficiency of the fluorescence process, representing the ratio of emitted photons to absorbed photons. A high quantum yield is desirable as it results in a brighter signal, enhancing detection sensitivity. rsc.orgresearchgate.net The Stokes shift is the difference between the maximum wavelengths of absorption and emission. A large Stokes shift is advantageous as it minimizes the overlap between the excitation and emission spectra, which reduces self-quenching and improves the signal-to-noise ratio. researchgate.netrsc.org
For coumarin-based probes, these properties are engineered through strategic chemical modifications. Key strategies include:
Intramolecular Charge Transfer (ICT): Creating a "push-pull" system by placing electron-donating groups (like diethylamino groups) at the C7 position and electron-withdrawing groups at the C3 or C4 position of the coumarin (B35378) ring enhances the ICT character. rsc.orgresearchgate.net This modification often leads to a significant increase in the Stokes shift and can modulate the quantum yield. researchgate.netmdpi.com
Structural Rigidity: Increasing the rigidity of the fluorophore structure can decrease non-radiative decay pathways, thereby increasing the fluorescence quantum yield.
Extended π-Conjugation: Extending the conjugated π-electron system of the coumarin core, for instance by adding styryl groups, can shift the absorption and emission wavelengths to longer, red-shifted regions and increase the Stokes shift. mdpi.com
Table 1: Comparison of Photophysical Properties in Engineered Coumarin Derivatives
| Coumarin Derivative | Modification | Stokes Shift (nm) | Quantum Yield (Φ) | Key Feature |
|---|---|---|---|---|
| Unsubstituted Coumarin | Base structure | 46 | Low | Baseline for comparison researchgate.net |
| Coumarin-benzothiazole | Addition of benzothiazole (B30560) | 188 | - | Large Stokes shift, dual emission researchgate.net |
| 7-diethylamino-4-hydroxycoumarin-BODIPY | Fused with BODIPY | 144 | - | Dramatic red shift rsc.org |
| Pyrrolocoumarin derivative (2b) | Fischer's indole (B1671886) synthesis | 113 | 0.55 | Intense green fluorescence rsc.org |
| Coumarin derivative 6 | Strong electron-donating amino substituent | Large | High | High fluorescence efficiency mdpi.com |
The boronate group (like the pinacolboronate in this compound) acts as a recognition site, particularly for ROS. researchgate.net The interaction between the boronate and its target analyte triggers a change in the coumarin fluorophore's emission, which forms the basis of the sensing mechanism. frontiersin.orgresearchgate.net
Turn-On/Off Probes: This is the simplest mechanism. In a "turn-on" probe, the fluorophore is initially in a non-fluorescent or "quenched" state. The reaction with an analyte, such as the oxidation of the boronate ester by H₂O₂ or ONOO⁻, cleaves the boronate group. rsc.org This cleavage releases the highly fluorescent coumarin, leading to a significant increase in fluorescence intensity. researchgate.netrsc.org A "turn-off" mechanism is the reverse, where a fluorescent probe is quenched upon binding to an analyte. x-mol.comnih.gov For example, a coumarin-based probe, ROS-AHC, was designed to be non-fluorescent until it reacted with both peroxynitrite and glutathione, resulting in a significant "turn-on" fluorescence enhancement of over 69-fold. rsc.org
Ratiometric Probes: These advanced probes overcome the limitations of simple intensity-based sensors, which can be affected by probe concentration and environmental factors. Ratiometric sensing involves measuring the ratio of fluorescence intensities at two different wavelengths. researchgate.net Upon reaction with an analyte, the probe's emission spectrum shifts, causing an increase in fluorescence at one wavelength and a decrease at another. This dual-wavelength signal provides a built-in correction, leading to more accurate and quantitative measurements. thno.org For instance, a probe designed for hypochlorous acid (HOCl) based on a coumarin-naphthalimide structure demonstrated a ratiometric response, with the fluorescence intensity ratio (I₅₅₀nm/I₄₈₀nm) showing a linear relationship with HOCl concentration. rsc.org
FRET-Based Probes: Förster Resonance Energy Transfer (FRET) is a mechanism involving the non-radiative transfer of energy from an excited "donor" fluorophore to a nearby "acceptor" fluorophore. nih.govmdpi.com For FRET to occur, the donor's emission spectrum must overlap with the acceptor's absorption spectrum, and the two must be in close proximity (1-10 nm). researchgate.net In a FRET-based sensor, the coumarin can act as the donor. wiley.com The presence of an analyte can induce a conformational change or a chemical reaction that either brings the donor and acceptor closer (initiating FRET) or separates them (disrupting FRET). rsc.org This change in FRET efficiency is observed as a change in the ratio of donor to acceptor emission, enabling ratiometric detection. nih.govnih.gov For example, a FRET probe for peroxynitrite was constructed using a coumarin donor and a rhodamine acceptor; the reaction with ONOO⁻ disrupted FRET, leading to an increase in the coumarin's emission at 473 nm and a decrease in the rhodamine's emission at 651 nm. nih.gov
To study biological events in their native context, it is often necessary to direct fluorescent probes to specific subcellular compartments. mdpi.comrsc.org Probes can be designed to accumulate in organelles like the mitochondria or remain in the cytoplasm by attaching specific targeting moieties to the fluorophore. frontiersin.orgnih.gov
Mitochondria Targeting: The mitochondrion is a key site for cellular respiration and ROS production. nih.gov A common strategy for mitochondrial targeting is to attach a lipophilic cation, such as the triphenylphosphonium (TPP) cation, to the probe. frontiersin.org The large negative membrane potential of the inner mitochondrial membrane attracts and concentrates these positively charged probes within the mitochondria. nih.govrsc.org Several coumarin-boronate probes have been synthesized with TPP groups to specifically monitor mitochondrial ROS. nih.gov
Cytoplasm and Other Organelles: While some small-molecule probes diffuse freely and localize within the cytoplasm, specific targeting to other organelles like the lysosome or endoplasmic reticulum often requires different strategies. For lysosomes, moieties like morpholine (B109124) are used, which become protonated and trapped in the acidic environment of the lysosome. mdpi.com For the endoplasmic reticulum, sulfonamide-based groups can be incorporated. By synthesizing a suite of coumarin-boronate probes each with a different targeting group (TPP for mitochondria, morpholine for lysosomes, and a sulfonamide for the ER), researchers can selectively image peroxynitrite production in these distinct organelles within the same cell type.
Development of Ratiometric, Turn-On/Off, and FRET-Based Sensing Mechanisms
Integration with Advanced Analytical and Imaging Platforms
The utility of this compound and related probes is fully realized when they are integrated with powerful analytical and imaging technologies. These platforms allow for the high-resolution visualization and quantification of the fluorescence signals generated by the probes in response to analytes within complex biological samples.
Confocal fluorescence microscopy is a cornerstone technique for cellular imaging. It uses a pinhole to reject out-of-focus light, enabling the acquisition of sharp, high-contrast optical sections from within a thick specimen. This is essential for resolving the subcellular localization of probes. nih.gov Coumarin-based boronate probes are well-suited for confocal microscopy, allowing researchers to visualize, for example, the generation of H₂O₂ or ONOO⁻ within the mitochondria of living cells with high spatial resolution. researchgate.netresearchgate.net
Super-resolution imaging techniques, such as STED (Stimulated Emission Depletion) microscopy, break the diffraction limit of light, offering even greater spatial resolution. Probes with large Stokes shifts are particularly valuable for these techniques as they can reduce cross-talk between different laser lines used for excitation and depletion. mpg.de The development of photoswitchable or photoactivatable coumarin derivatives has enabled their use in super-resolution imaging to visualize structures like microtubules in living cells with nanoscale precision. nih.gov
Flow cytometry is a high-throughput technique that rapidly analyzes the physical and chemical characteristics of single cells suspended in a fluid stream. conicet.gov.ar As cells pass one by one through a laser beam, the instrument measures their scattered light and fluorescence signals. When cells are pre-treated with a fluorescent probe like a coumarin-boronate derivative, flow cytometry can quantify the level of a specific analyte (e.g., ROS) within thousands of individual cells per second. researchgate.net
This allows for the analysis of entire cell populations, identifying subpopulations with different levels of oxidative stress. For instance, cells undergoing a specific biological process, such as apoptosis, might exhibit higher ROS levels. A "turn-on" coumarin-boronate probe would make these cells more fluorescent, allowing them to be counted and sorted from the rest of the population using a flow cytometer. This provides a powerful tool for studying cellular responses to various stimuli on a large scale. researchgate.netconicet.gov.ar While coumarin-derived probes with excitation wavelengths around 332 nm may have limitations for some flow cytometers, those engineered with longer excitation wavelengths are highly compatible with this technology. nih.gov
Chromatographic Methods (e.g., HPLC) for Metabolite and Reaction Product Profiling
High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for studying the reactions of this compound. Given that the pinacol (B44631) ester is readily hydrolyzed in aqueous environments to its active form, coumarin-7-boronic acid (CBA), HPLC methods are crucial for separating and quantifying the parent compound from its various reaction products. This separation is vital for validating results from fluorescence-based assays and for gaining a detailed understanding of the probe's interaction with different biological oxidants. nih.govresearchgate.net
The primary application of HPLC in this context is to profile the products formed when this compound (or its hydrolyzed form, CBA) reacts with reactive oxygen species (ROS) and reactive nitrogen species (RNS). The reaction of CBA with oxidants such as peroxynitrite (ONOO⁻), hydrogen peroxide (H₂O₂), and hypochlorous acid (HOCl) primarily yields the highly fluorescent product 7-hydroxycoumarin (COH). nih.govfrontiersin.org HPLC analysis allows for the precise quantification of COH, confirming that the observed fluorescence increase corresponds to the probe's oxidation. nih.gov
Research has shown that the yield and profile of reaction products can be oxidant-specific, a detail that HPLC analysis is perfectly suited to elucidate. For instance, the reaction between CBA and peroxynitrite yields 7-hydroxycoumarin as the major product, with an approximate yield of 83-90%. nih.govnih.gov The remaining 10-15% consists of minor products, including coumarin and 7-nitrocoumarin, which are thought to derive from free radical intermediates. nih.govnih.gov In contrast, the reaction with H₂O₂ and HOCl results in a near-quantitative conversion to 7-hydroxycoumarin. nih.govfrontiersin.org Furthermore, in the presence of HOCl, subsequent reactions can lead to chlorinated derivatives of the coumarin product, which can be separated and identified by HPLC. semanticscholar.org This capability allows researchers to use the product profile as a fingerprint to identify the specific oxidant present in a complex biological system.
Analytical methods often employ reversed-phase chromatography. For example, a study on a related boronate-based probe utilized an ultra-performance liquid chromatograph (UPLC) with a C18 column, using a mobile phase gradient of water and acetonitrile (B52724) containing 0.1% trifluoroacetic acid (TFA). acs.org However, the analysis of pinacolboronate esters themselves can be challenging due to their propensity to hydrolyze under typical reversed-phase conditions. Specialized methods, such as using non-aqueous, aprotic sample diluents and highly basic mobile phases (e.g., pH 12.4) with an ion-pairing reagent, have been developed to stabilize reactive pinacolboronate esters during chromatographic analysis. nih.gov
The table below summarizes representative HPLC findings for coumarin-boronate probes, highlighting the separation of key reaction products.
Table 1: HPLC Analysis of Coumarin-Boronate Probe Reaction Products
| Probe/Analyte | Oxidant | Major Product(s) | Minor/Specific Product(s) | Analytical Column | Key Findings & Reference |
| Coumarin-7-boronic acid (CBA) | Peroxynitrite (ONOO⁻) | 7-Hydroxycoumarin (COH) | Coumarin, 7-Nitrocoumarin | Reversed-Phase | Confirmed ONOO⁻-specific minor products alongside the primary fluorescent product. nih.gov |
| Coumarin-7-boronic acid (CBA) | H₂O₂, HOCl | 7-Hydroxycoumarin (COH) | - | Reversed-Phase | Showed near 100% yield of COH, distinguishing the reaction from that with ONOO⁻. nih.govfrontiersin.org |
| 3-Benzothiazol-2-yl-7-coumarin boronic acid (BC-BA) | Peroxynitrite (ONOO⁻) | BC-OH | BC-H | Reversed-Phase C18 | The main product (BC-OH) was identified with a retention time of 4.9 min. semanticscholar.org |
| 3-Benzothiazol-2-yl-7-coumarin boronic acid (BC-BA) | Hypochlorous Acid (HOCl) | BC-OH | Chlorinated BC-OH | Reversed-Phase C18 | A specific chlorinated product was detected with a retention time of 6.1 min, serving as a marker for HOCl. semanticscholar.org |
Mass Spectrometry-Based Characterization of Probe Reactivity and Transformations
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the definitive identification of the transformation products of this compound. It provides unambiguous structural information and molecular weight data, complementing the quantitative data from HPLC and the real-time monitoring from fluorescence spectroscopy. nih.govnih.gov
A key application of MS in this field is the confirmation of reaction mechanisms. Isotope-labeling studies using oxygen-18 (¹⁸O) have been instrumental in this regard. By reacting boronate probes with ¹⁸O-labeled oxidants like H₂¹⁸O₂ and peroxynitrit-¹⁸O, researchers have used LC-MS to demonstrate conclusively that the oxygen atom incorporated into the final phenolic product (7-hydroxycoumarin) originates from the oxidant itself, not from the water solvent. researchgate.netresearchgate.net This finding was crucial for validating the proposed oxidative deboronation mechanism.
LC-MS and LC-MS/MS are routinely used to identify the specific products formed from the probe's reaction with various oxidants. In studies involving coumarin-7-boronic acid (CBA), the deprotonated molecular ion of the main product, 7-hydroxycoumarin, is detected in negative ion mode at an m/z of 161.0244 ([C₉H₅O₃]⁻). researchgate.net Tandem MS (MS/MS) analysis of this ion reveals characteristic fragmentation, such as the loss of a carbon monoxide (CO) molecule, resulting in a fragment ion at m/z 133, which further confirms its identity. researchgate.net
Furthermore, high-resolution mass spectrometry (HRMS) enables the determination of the precise elemental composition of reaction products, which is essential for identifying unexpected or minor products. benthamopen.com For instance, in the reaction with peroxynitrite, LC-MS analysis can confirm the identity of not only the major 7-hydroxycoumarin product but also the minor nitrated products (e.g., 7-nitrocoumarin) that serve as specific markers for RNS activity. nih.govresearchgate.net Studies on related coumarin compounds using techniques like GC-QTOFMS have detailed the general fragmentation pathways, which typically involve the characteristic loss of CO from the pyrone ring, providing a basis for identifying coumarin-like structures. benthamopen.commdpi.com
The table below presents key findings from mass spectrometry studies on coumarin-boronate probes, illustrating how this technique is used to characterize probe reactivity.
Table 2: Mass Spectrometric Characterization of Coumarin-Boronate Probe Transformations
| Probe/Precursor | Oxidant/Condition | Detected Ion(s) (m/z) | Product Identity | MS Technique | Key Findings & Reference |
| Coumarin-7-boronic acid (CBA) | H₂O₂ / ONOO⁻ | 161.0244 [M-H]⁻ | 7-Hydroxycoumarin (COH) | LC-MS | Confirmed the identity of the primary fluorescent product in negative ion mode. researchgate.net |
| 7-Hydroxycoumarin (Product of CBA) | Fragmentation | 133 | CO loss fragment | MS/MS | Characterized the fragmentation pattern of the main product for structural verification. researchgate.net |
| Mitochondria-targeted phenylboronate | ¹⁸O-labeled ONOO⁻ | [M+¹⁸O] | ¹⁸O-labeled phenol (B47542) | LC-MS/MS | Proved that the oxygen atom in the product originates from the oxidant. researchgate.netresearchgate.net |
| Acetaminophen-boronate derivative (AMBB) | Peroxynitrite (ONOO⁻) | 286.1251 [M+H]⁺ (Product) | AMB-OH (primary phenol) | UPLC-TOF-MS | Identified the initial phenolic product of the reaction. acs.org |
| Coumarin 7 | Electron Ionization | 318.1241 [M-CH₃]⁺ | Methyl loss fragment | High-Resolution MS | Characterized the fragmentation pathway of a related complex coumarin. researchgate.net |
Compound Name Reference Table
| Abbreviation / Trivial Name | Full Chemical Name |
| 7-hydroxycoumarin / COH | 7-hydroxy-2H-chromen-2-one |
| This compound | 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one |
| Coumarin-7-boronic acid / CBA | (2-oxo-2H-chromen-7-yl)boronic acid |
| BC-BE | 3-(2-benzothiazolyl)-7-coumarin boronic acid pinacol ester |
| BC-BA | 3-(2-benzothiazolyl)-7-coumarin boronic acid |
| BC-OH | 3-benzothiazol-2-yl-7-hydroxy-chromen-2-one |
| BC-H | 3-benzothiazol-2-yl-chromen-2-one |
| AMBB | (4-((4-Acetamidophenoxy)methyl)phenyl)boronic Acid |
| AMB-OH | 4-((4-hydroxyphenoxy)methyl)phenol |
| AM | Acetaminophen |
| PCL-1 | Peroxy-caged Luciferin-1 |
| CI-OH | 7-hydroxy-3-(1-methyl-1H-imidazol-3-ium-3-yl)coumarin |
| CI-Bz-NO₂ | 3-(4-nitrobenzyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)coumarin |
Broader Research Context, Comparative Studies, and Future Perspectives
Comparative Analysis with Other Classes of Boronate-Based Fluorescent Probes
Coumarin-7-pinacolboronate belongs to a class of chemical tools known as fluorescent probes, which are designed to detect specific molecules within a complex environment, such as a living cell. Its function is based on the interaction of its boronate group with reactive oxygen species (ROS), which leads to a change in its fluorescent properties.
While this compound is effective, it is important to compare it with other boronate-based probes built upon different fluorescent scaffolds like fluorescein (B123965) and rhodamine.
Fluorescein-based Boronate Probes: Probes like fluorescein-boronate (Fl-B) are noted for their high sensitivity, attributed to a high molar absorption coefficient and quantum yield. researchgate.net This makes them particularly useful for detecting low concentrations of analytes. For instance, in studies comparing the detection of peroxynitrite, Fl-B has been shown to be more sensitive than coumarin (B35378) boronate. researchgate.net However, the reaction rates of fluorescein-based probes with certain ROS, such as hydrogen peroxide (H₂O₂), can be slow, which may limit their application in real-time monitoring of rapid cellular processes. researchgate.net
Rhodamine-based Boronate Probes: Rhodamine-based probes are another important class. They often exhibit good photostability and their fluorescence is less sensitive to pH changes compared to fluorescein, which can be an advantage in biological systems where pH can fluctuate.
The choice of the core fluorophore (coumarin, fluorescein, or rhodamine) significantly influences the probe's photophysical properties, such as its excitation and emission wavelengths, brightness, and photostability. preprints.org
Table 1: Comparative Properties of Boronate-Based Fluorescent Probes
| Probe Class | Core Scaffold | Key Advantages | Key Limitations |
|---|---|---|---|
| This compound | Coumarin | Good water solubility scbt.com, useful for detecting various ROS medchemexpress.comresearchgate.net | May have lower sensitivity compared to fluorescein-based probes for certain analytes researchgate.net |
| Fluorescein-based Probes | Fluorescein | High sensitivity, high molar absorption coefficient and quantum yield researchgate.net | Slower reaction rates with some ROS researchgate.net, fluorescence can be pH-sensitive |
Role of Boronic Acids and Esters in Medicinal Chemistry and Chemical Biology Beyond Sensing
The boronic acid and ester moieties, which are central to this compound's function, have a wide range of applications in medicinal chemistry and chemical biology that extend far beyond their use in fluorescent probes.
Applications in Pro-drug Design and Reactive Oxygen Species-Activated Drug Release Systems
Boronic acids and esters are increasingly used in the design of "pro-drugs"—inactive forms of a drug that are converted into the active form within the body. This approach can improve a drug's targeting and reduce its side effects. nih.gov The carbon-boron bond in boronic acids and esters is susceptible to cleavage by ROS, such as hydrogen peroxide, which are often found at elevated levels in diseased tissues like tumors. nih.govresearchgate.net This reactivity allows for the design of drug delivery systems where the active drug is released specifically at the site of disease. nih.gov
For example, a therapeutic agent can be chemically "masked" with a boronic ester group. nih.gov This masked, inactive pro-drug can circulate in the body with reduced toxicity. When it reaches a tumor microenvironment with high ROS levels, the boronic ester is cleaved, releasing the active drug precisely where it is needed. nih.gov
Utility in Bioconjugation and Chemical Ligation Strategies
Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule like a protein or antibody. Boronic acids have emerged as valuable tools in this area due to their ability to form reversible covalent bonds with specific chemical groups found in biomolecules, such as diols (present in sugars) and certain amino acids. labinsights.nlrsc.org
This property allows for the targeted delivery of drugs or imaging agents to specific cells or tissues. ulisboa.pt For instance, an antibody that specifically recognizes a cancer cell can be linked to a potent drug using boronic acid chemistry. This antibody-drug conjugate can then deliver the drug directly to the tumor, minimizing damage to healthy cells. ulisboa.pt Boronic acids are also used in various chemical ligation strategies to assemble complex biomolecules. nih.govnih.gov
Identified Challenges and Methodological Limitations in the Application of Boronate Probes
Despite their utility, boronate-based probes like this compound are not without their challenges:
Selectivity: While boronate probes are designed to react with specific ROS, they can sometimes react with multiple types of ROS, making it difficult to pinpoint the exact species being detected. For example, many boronate probes react with both peroxynitrite and hypochlorous acid, and the reaction with hydrogen peroxide can be much slower. researchgate.net
Reaction Kinetics: The rate at which a probe reacts with its target is crucial. If the reaction is too slow, it may not accurately reflect the rapid changes in ROS levels that occur in biological systems. researchgate.net
pH Sensitivity: The reactivity and fluorescence of some boronate probes can be influenced by pH, which can vary within different cellular compartments. acs.org This can complicate the interpretation of results.
In Vivo Application: Applying these probes in living organisms presents additional hurdles, such as ensuring the probe reaches the target tissue and is not rapidly metabolized or cleared from the body. researchgate.net
Emerging Trends and Interdisciplinary Research in Coumarin and Organoboron Chemistry
The fields of coumarin and organoboron chemistry are continually evolving, with several exciting trends emerging:
Molecular Hybridization: Researchers are creating new molecules by combining coumarin with other chemical scaffolds, such as chalcones and triazoles, to develop compounds with enhanced or novel biological activities. mdpi.com
Advanced Synthesis Methods: New and more efficient methods for synthesizing coumarin derivatives are being developed, often utilizing nanoparticle catalysts or microwave-assisted reactions. researchgate.netnih.gov
Theranostics: There is growing interest in developing "theranostic" agents that combine therapeutic and diagnostic capabilities. Boronic acid-based systems are well-suited for this, as they can be designed to both release a drug and provide a fluorescent signal for imaging. rsc.org
New Materials: Organoboron compounds are being incorporated into new materials, such as polymers and hydrogels, for applications in drug delivery and tissue engineering. researchgate.netacs.org
Prospective Research Directions and Unexplored Avenues for this compound
Looking ahead, there are several promising avenues for future research involving this compound and related compounds:
Enhanced Specificity: A major goal is to develop probes with higher selectivity for a single type of ROS. This could be achieved through fine-tuning the electronic and steric properties of the coumarin and boronate components.
Multi-Analyte Sensing: Designing probes that can simultaneously detect multiple analytes would provide a more comprehensive picture of the cellular environment.
In Vivo Imaging: Further development is needed to optimize boronate probes for use in living animals, including improving their stability, targeting, and signal-to-noise ratio.
Exploring New Biological Targets: While much of the focus has been on ROS, the unique reactivity of the boronate group could be harnessed to develop probes for other biologically important molecules.
Computational Design: The use of theoretical calculations and computational modeling can help to predict the properties of new probe designs and accelerate the discovery of improved compounds. researchgate.netresearchgate.net
Table of Compounds Mentioned
| Compound Name |
|---|
| 7-amino-4-methylcoumarin |
| Bortezomib |
| Coumarin |
| This compound |
| Crisaborole |
| Fluorescein |
| Ixazomib |
| Rhodamine |
| Tavaborole |
Q & A
Q. Guidelines for Researchers :
- Data Integrity : Use repositories like PubChem or ChemSpider to cross-validate spectral data .
- Ethical Reporting : Disclose limitations (e.g., solvent compatibility in biological assays) and avoid overgeneralizing findings .
- Collaborative Frameworks : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
